molecular formula C12H14ClNO5S B14028409 (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate

(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate

Cat. No.: B14028409
M. Wt: 319.76 g/mol
InChI Key: YCCHEEDGDJYMQU-MWLCHTKSSA-N
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Description

“(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate” is a chiral tetrahydrofuran derivative featuring a sulfonamide group and a methyl ester moiety. The compound’s 4-chlorophenylsulfonamido group may enhance binding to biological targets, similar to sulfonamide-containing drugs, while the tetrahydrofuran ring could influence solubility and metabolic stability .

Properties

Molecular Formula

C12H14ClNO5S

Molecular Weight

319.76 g/mol

IUPAC Name

methyl (2R,4R)-4-[(4-chlorophenyl)sulfonylamino]oxolane-2-carboxylate

InChI

InChI=1S/C12H14ClNO5S/c1-18-12(15)11-6-9(7-19-11)14-20(16,17)10-4-2-8(13)3-5-10/h2-5,9,11,14H,6-7H2,1H3/t9-,11-/m1/s1

InChI Key

YCCHEEDGDJYMQU-MWLCHTKSSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CO1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1CC(CO1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between sulfonamides and proteins or other biomolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound may be explored for its efficacy against various bacterial strains.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interact with cellular membranes or other macromolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Sulfonamide-Derived Esters ()

A series of methyl, ethyl, isopropyl, and butyl esters of 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid were synthesized and characterized. Key comparisons:

Property (2R,4R)-Target Compound Methyl Ester (Compound 1 in )
Core Structure Tetrahydrofuran Cyclohexane
Sulfonamide Position Directly on tetrahydrofuran C4 On cyclohexane via methyl linker
Ester Group Methyl Methyl, ethyl, isopropyl, butyl
Molecular Weight (g/mol) ~325 (estimated) 355.84 (methyl ester example)
Bioactivity Not explicitly reported Antibacterial, antifungal, enzyme inhibition

Key Insight : The tetrahydrofuran core may confer greater rigidity and altered pharmacokinetics compared to the cyclohexane-based analogues. The methyl ester in both compounds suggests similar metabolic susceptibility, but the cyclohexane derivatives exhibit broader ester variability, which could modulate lipophilicity (e.g., logP increases with larger esters) .

Tetrahydrofuran-Based Derivatives ()

Methyl (2R,3S,4R,5S)-3,4-dihydroxy-5-(4-{[4-(morpholinomethyl)phenyl]ethynyl}-phenyl)tetrahydrofuran-2-carboxylate (24) shares a tetrahydrofuran carboxylate backbone but differs in substituents:

  • Functional Groups : Hydroxy groups at C3/C4 and a morpholine-linked phenylacetylene at C3.
  • Synthetic Yield : 33% (vs. 52% yield for related hydrochloride salts in ).
  • Physical Properties : Melting point 169°C; α = -7.1 (acetate) .

Functional Analogues

FFAR1 Agonists ()

Compound 1 (a tetrahydrofuran-linked FFAR1 agonist) and QS-528 were compared:

  • FFAR1 Activation : Both compounds showed similar potency at 10 µM, with comparable EC₅₀ values.
  • Structural Differences: Compound 1 includes a thiophene-methylphenoxy group, whereas the target compound has a simpler sulfonamide-tetrahydrofuran structure.

Implication : The sulfonamide group in the target compound may mimic the pharmacophoric elements of FFAR1 agonists, though direct activity data are unavailable .

Physicochemical and Computational Analysis

LogP and Solubility

  • Target Compound : Estimated logP ~2.5 (based on tetrahydrofuran and sulfonamide polarity).
  • Tetrahydrofurfuryl Acrylates () : LogP ~1.8–2.2; higher water solubility due to ester groups.
  • Sulfonamide Cyclohexane Esters () : Methyl ester logP ~3.0; reduced solubility compared to tetrahydrofuran derivatives.

Computational Studies ()

HOMO-LUMO gaps and molecular docking of sulfonamide esters revealed that electronic properties and steric effects govern binding to enzymes like α-glucosidase. The target compound’s tetrahydrofuran ring may create distinct binding interactions compared to cyclohexane-based analogues .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Sulfonamide Esters

Compound Class Antibacterial (Zone of Inhibition, mm) Antifungal (IC₅₀, µg/mL) α-Glucosidase Inhibition (%)
Cyclohexane Methyl Ester 12–14 (vs. S. aureus) 8–10 (vs. C. albicans) 65–70
Target Compound Not tested Not tested Not reported

Note: The cyclohexane derivatives show moderate activity, suggesting the target compound’s bioactivity warrants empirical testing.

Biological Activity

(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure features a tetrahydrofuran ring substituted with a sulfonamide group and a carboxylate moiety. This unique configuration may contribute to its biological interactions.

Research indicates that compounds with sulfonamide moieties often exhibit diverse biological activities, including antimicrobial and antiviral properties. The sulfonamide group can inhibit various enzymes and pathways crucial for microbial growth and viral replication.

Biological Activity Overview

  • Antiviral Activity :
    • Compounds structurally similar to this compound have shown promising results as inhibitors of HIV-1 reverse transcriptase. For instance, studies on sulfonamide derivatives have demonstrated significant inhibitory effects against wild-type HIV-1 and mutant strains, with selectivity indices indicating lower cytotoxicity compared to existing antiviral agents like Nevirapine and Etravirine .
  • Antimicrobial Properties :
    • The presence of the sulfonamide group is associated with antibacterial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is essential for bacterial growth.
  • Anti-inflammatory Potential :
    • Compounds targeting p38 mitogen-activated protein kinase (MAPK) pathways may exhibit anti-inflammatory effects. Inhibition of this pathway has therapeutic implications for various inflammatory diseases .

Study 1: Anti-HIV Activity Evaluation

A series of sulfonamide derivatives were synthesized and evaluated for their anti-HIV activity. One notable compound exhibited an EC50 value of 0.007 μmol/L against wild-type HIV-1, demonstrating potent antiviral activity with a selectivity index significantly higher than that of traditional treatments .

Study 2: Inhibition of p38 MAPK

Research into new inhibitors of p38 MAPK revealed that certain derivatives could effectively reduce inflammation in preclinical models. This inhibition could lead to therapeutic strategies for conditions such as rheumatoid arthritis and other inflammatory disorders .

Efficacy Data Table

Compound NameEC50 (μmol/L)CC50 (μmol/L)Selectivity Index
This compoundTBDTBDTBD
R 10L 40.007216.5130,930
IAS-0TBD5.52TBD

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to establish comprehensive pharmacokinetic data.

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